5-(Methylsulfinyl)-1H-indole
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Overview
Description
5-(Methylsulfinyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a methylsulfinyl group attached to the fifth position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfinyl)-1H-indole typically involves the introduction of a methylsulfinyl group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a methylsulfinylating agent under controlled conditions. For example, the reaction of indole with methylsulfinyl chloride in the presence of a base such as triethylamine can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products:
Oxidation: Formation of 5-(Methylsulfonyl)-1H-indole.
Reduction: Formation of 5-(Methylthio)-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(Methylsulfinyl)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are often explored as drug candidates due to their ability to interact with various biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Methylsulfinyl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes.
Comparison with Similar Compounds
5-(Methylthio)-1H-indole: Similar structure with a methylthio group instead of a methylsulfinyl group.
5-(Methylsulfonyl)-1H-indole: Similar structure with a methylsulfonyl group instead of a methylsulfinyl group.
Indole-3-carbinol: Another indole derivative with different substituents.
Uniqueness: 5-(Methylsulfinyl)-1H-indole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the biological activities of this compound may differ from those of other indole derivatives, highlighting its potential for diverse research and industrial applications.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-methylsulfinyl-1H-indole |
InChI |
InChI=1S/C9H9NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 |
InChI Key |
JGEXSEKEWXHZGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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